In Vitro Potency of AMPA receptor modulator-4 at GluA2(Q)-Containing AMPA Receptors
AMPA receptor modulator-4 (compound 15e) demonstrates concentration-dependent potentiation of glutamate-induced calcium influx in HEK293 cells stably expressing the GluA2(Q) subunit. The pEC50 value for this effect is 5.66 (equivalent to an EC50 of approximately 2.2 µM) when challenged with 1 mM glutamate . The effective concentration required to double the glutamate response (EC2x) was determined to be 2.1 µM in a FlipR assay and 1.5 µM in an FDSS assay . While a direct head-to-head comparison for pEC50 values with other BTD derivatives is not available in the primary source, the study identifies compound 15e as the most promising among the synthesized series, associating high in vitro potency with a favorable safety profile [1].
| Evidence Dimension | Potency (pEC50) for potentiating glutamate-induced calcium influx |
|---|---|
| Target Compound Data | pEC50 = 5.66 (EC2x = 2.1 µM in FlipR; 1.5 µM in FDSS) |
| Comparator Or Baseline | Other BTD derivatives in the same study (specific quantitative values not provided in the abstract) |
| Quantified Difference | Not explicitly quantified in available sources |
| Conditions | HEK293 cells stably expressing GluA2(Q) subunit; 1 mM glutamate challenge |
Why This Matters
The pEC50 and EC2x values establish a quantitative benchmark for the compound's in vitro potency, allowing researchers to design experiments with appropriate concentration ranges and compare activity against other AMPAR PAMs evaluated under similar assay conditions.
- [1] Goffin, E., et al. (2023). New insights in the development of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Introduction of (mono/difluoro)methyl groups at the 2-position of the thiadiazine ring. European Journal of Medicinal Chemistry, 115187. View Source
